molecular formula C22H21ClN4O3 B10995721 N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B10995721
M. Wt: 424.9 g/mol
InChI Key: GMMUIOAITHXJGL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a combination of indole, piperazine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-chlorobenzylamine, indole-3-carboxylic acid, and piperazine derivatives. These intermediates are then subjected to condensation reactions, acylation, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole and piperazine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C22H21ClN4O3/c23-18-7-3-1-5-15(18)13-25-20(28)22(30)27-11-9-26(10-12-27)21(29)17-14-24-19-8-4-2-6-16(17)19/h1-8,14,24H,9-13H2,(H,25,28)

InChI Key

GMMUIOAITHXJGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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